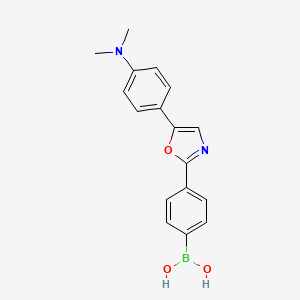

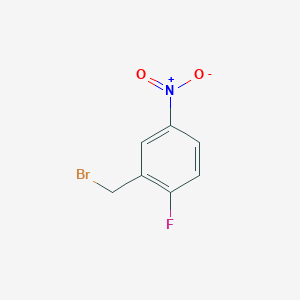

![molecular formula C10H13N3 B1336735 2-Tert-butylimidazo[1,2-a]pyrimidine CAS No. 887360-66-9](/img/structure/B1336735.png)

2-Tert-butylimidazo[1,2-a]pyrimidine

Overview

Description

2-Tert-butylimidazo[1,2-a]pyrimidine is a heterocyclic compound . It has received considerable attention in scientific research for its potential biological and pharmaceutical applications.

Synthesis Analysis

The synthesis of several imidazo[1,2-a]pyrimidine analogs substituted with two aryls at positions-2 and -3 has been described . The target analogs were investigated for their anti-inflammatory effects through xylene-induced ear swelling in mice .Molecular Structure Analysis

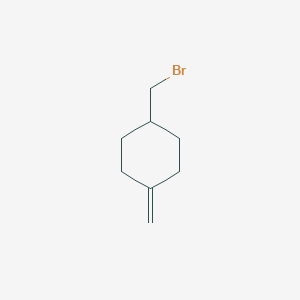

The molecular formula of 2-Tert-butylimidazo[1,2-a]pyrimidine is C10H13N3 . It has an average mass of 175.230 Da and a monoisotopic mass of 175.110947 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-Tert-butylimidazo[1,2-a]pyrimidine are not detailed in the search results, it’s worth noting that pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis

2-Tert-butylimidazo[1,2-a]pyrimidine has a molecular weight of 175.23 g/mol . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Antiproliferative and Proapoptotic Agents

- Cancer Cell Line Inhibition : Compounds similar to 2-Tert-butylimidazo[1,2-a]pyrimidine, such as pyrazolo[3,4-d]pyrimidine derivatives, have been studied for their potential in inhibiting cancer cell proliferation and inducing apoptosis in cell lines like A431 and 8701-BC. These compounds function by interfering with the phosphorylation of Src and inhibiting the anti-apoptotic gene BCL2 (Carraro et al., 2006).

Antimicrobial and Antifungal Applications

- Antibacterial Activity : A series of compounds containing 2,6-di-tert-butyl-phenol fragments, which include pyrimidine derivatives, have shown promising antibacterial activity. Some compounds in this category have demonstrated effective action against bacteria like Staphylococcus aureus (Koshelev et al., 2020).

- Antifungal Properties : Pyrimidine compounds have reported applications as antifungal agents, highlighting their diverse role in medicinal chemistry (Sekhar et al., 2018).

Anti-Cancer and Anti-Inflammatory Properties

- Metallopharmaceutical Agents : Research has been conducted on N-heterocyclic carbene complexes based on palladium, gold, and silver, including 1-benzyl-3-tert-butylimidazol-2-ylidene derivatives. These complexes have shown potent anticancer activity and significant antimicrobial properties (Ray et al., 2007).

Fluorescence and Photochemical Sensors

- Fluorescent Property Studies : Imidazo[1,2-a]pyridines and pyrimidines, including 3-hydroxymethyl derivatives, have been investigated for their luminescent properties, suggesting their potential as biomarkers and photochemical sensors. These compounds have shown to emit light in various solvents and under different pH conditions (Velázquez-Olvera et al., 2012).

Agricultural and Horticultural Applications

- Plant Growth Retardants : Certain plant growth retardants derived from pyrimidine structures have been used in physiological research, offering insights into the regulation of terpenoid metabolism which is related to phytohormones and sterols, affecting cell division, elongation, and senescence (Grossmann, 1990).

properties

IUPAC Name |

2-tert-butylimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-10(2,3)8-7-13-6-4-5-11-9(13)12-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKNMBVCXLZFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C=CC=NC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428002 | |

| Record name | 2-tert-butylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylimidazo[1,2-a]pyrimidine | |

CAS RN |

887360-66-9 | |

| Record name | 2-(1,1-Dimethylethyl)imidazo[1,2-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-butylimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)